Cas no 1198153-91-1 (6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%))

6-メチル-1H,2H,3H-ピリド[2,3-b][1,4]オキサジン-2-オン(純度>90%)は、高純度の有機化合物であり、医薬品中間体や農薬合成における重要な構築ブロックとして利用されます。その特徴的なピリドオキサジン骨格は、生物活性化合物の設計において有用な構造多様性を提供します。本製品は>90%の高純度を保証し、安定した品質で供給可能です。特にヘテロ環化学や創薬研究分野での応用が期待され、精密有機合成における信頼性の高い試薬としての利用価値が高いです。

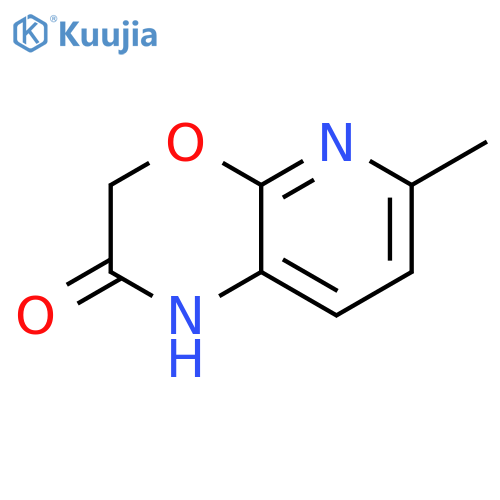

1198153-91-1 structure

商品名:6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%)

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) 化学的及び物理的性質

名前と識別子

-

- 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one

- 6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one (>1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 6-methyl-

- 6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one (>90%)

- 6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%)

-

- インチ: 1S/C8H8N2O2/c1-5-2-3-6-8(9-5)12-4-7(11)10-6/h2-3H,4H2,1H3,(H,10,11)

- InChIKey: OBKUXCCMPCVLGB-UHFFFAOYSA-N

- ほほえんだ: O1CC(=O)NC2=CC=C(C)N=C12

計算された属性

- せいみつぶんしりょう: 164.058577502g/mol

- どういたいしつりょう: 164.058577502g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00997588-100mg |

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 95% | 100mg |

¥1523.0 | 2023-04-05 | |

| Chemenu | CM412061-1g |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 95%+ | 1g |

$1011 | 2022-06-14 | |

| TRC | M324338-10mg |

6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one (>90%) |

1198153-91-1 | 10mg |

$ 81.00 | 2023-09-07 | ||

| Enamine | EN300-126470-0.5g |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 90% | 0.5g |

$723.0 | 2023-11-13 | |

| Enamine | EN300-126470-0.05g |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 90% | 0.05g |

$216.0 | 2023-11-13 | |

| Enamine | EN300-126470-0.25g |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 90% | 0.25g |

$459.0 | 2023-11-13 | |

| Enamine | EN300-126470-10.0g |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 90% | 10.0g |

$3992.0 | 2023-07-06 | |

| Enamine | EN300-126470-1g |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 90% | 1g |

$928.0 | 2023-11-13 | |

| Aaron | AR01A5F9-50mg |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 90% | 50mg |

$322.00 | 2023-12-16 | |

| Aaron | AR01A5F9-1g |

6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one |

1198153-91-1 | 90% | 1g |

$1301.00 | 2023-12-16 |

6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%) 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

1198153-91-1 (6-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazin-2-one (>90%)) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬